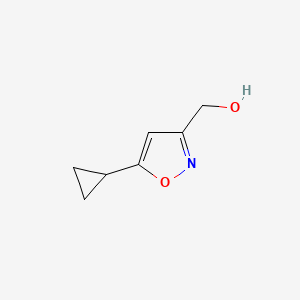

(5-Cyclopropylisoxazol-3-yl)methanol

Description

The exact mass of the compound (5-Cyclopropyl-3-isoxazolyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651015 | |

| Record name | (5-Cyclopropyl-1,2-oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-48-2 | |

| Record name | (5-Cyclopropyl-1,2-oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1060817-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (5-Cyclopropylisoxazol-3-yl)methanol

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (5-Cyclopropylisoxazol-3-yl)methanol (CAS No. 1060817-48-2). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. We will explore the molecule's unique structural features, including the isoxazole core, the cyclopropyl moiety that enhances metabolic stability, and the versatile hydroxymethyl group that serves as a key synthetic handle. This guide consolidates theoretical knowledge with practical, field-proven methodologies for its synthesis and derivatization, highlighting its critical role as a building block for targeted therapeutics, most notably as a key intermediate in the synthesis of specific REarranged during Transfection (RET) kinase inhibitors.

Core Chemical and Physical Properties

This compound is a heterocyclic compound that merges the aromatic stability and unique reactivity of the isoxazole ring with the conformational rigidity and favorable metabolic profile of a cyclopropyl group. The primary alcohol function at the 3-position provides a crucial point for chemical modification, making it a highly valuable intermediate in multi-step organic synthesis.

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1060817-48-2 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| SMILES | OCc1noc(c1)C1CC1 | [1] |

| InChI | 1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2 | [1] |

| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid at room temperature | [1] |

| Boiling Point | 305.8 ± 27.0 °C (Predicted for isomer) | [2] |

| Density | 1.297 ± 0.06 g/cm³ (Predicted for isomer) | [2] |

Note: Experimental physical data for this specific compound is not widely published. Predicted values are based on its regioisomer, (3-cyclopropylisoxazol-5-yl)methanol, and should be used as an estimate.

Synthesis and Manufacturing Pathway

The synthesis of this compound is most logically achieved via a two-stage process: first, the construction of the core heterocyclic aldehyde, followed by its selective reduction to the primary alcohol. The foundational strategy for the isoxazole ring formation is the Huisgen 1,3-dipolar cycloaddition.[3]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule at the alcohol functional group, identifying the corresponding aldehyde as the immediate precursor. The isoxazole ring itself is disconnected via a [3+2] cycloaddition, leading back to a nitrile oxide and an alkyne.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of 5-Cyclopropylisoxazole-3-carbaldehyde

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[4][5] Here, cyclopropane nitrile oxide, generated in situ from cyclopropanecarboxaldoxime, reacts with propynal (or a protected equivalent) to form the desired isoxazole ring system. The in situ generation of the nitrile oxide from the corresponding aldoxime using a mild oxidant like sodium hypochlorite (NaOCl) is a common and effective strategy.[6]

Experimental Protocol:

-

Aldoxime Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting aldehyde. The product, cyclopropanecarboxaldoxime, can be isolated by extraction.

-

Cycloaddition Reaction: Dissolve the cyclopropanecarboxaldoxime (1.0 eq) and propynal (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (1.2 eq, household bleach is often sufficient) dropwise over 30 minutes, maintaining the temperature below 10 °C. The choice of a biphasic system or the addition of a phase-transfer catalyst may improve yields.

-

Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 5-Cyclopropylisoxazole-3-carbaldehyde, by flash column chromatography on silica gel.

Stage 2: Reduction to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[7][8] It will not reduce other potentially sensitive functional groups.

References

- 1. (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2 [sigmaaldrich.com]

- 2. (3-cyclopropyl-5-isoxazolyl)methanol(SALTDATA: FREE) | 121604-45-3 [amp.chemicalbook.com]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

An In-Depth Technical Guide to (5-Cyclopropylisoxazol-3-yl)methanol (CAS Number: 1060817-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Cyclopropylisoxazol-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delves into the compound's chemical identity, physicochemical properties, and detailed synthesis methodologies. Emphasis is placed on the prevalent 1,3-dipolar cycloaddition strategy for constructing the core isoxazole scaffold. Furthermore, this guide explores the applications of the 5-cyclopropylisoxazol-3-yl moiety in the development of targeted therapeutics, particularly in the realm of kinase inhibitors and nuclear receptor agonists. Detailed experimental protocols, characterization data, and safety information are provided to equip researchers with the necessary knowledge for the effective utilization of this compound in their scientific endeavors.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of paramount importance in medicinal chemistry due to its diverse pharmacological activities. Isoxazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The isoxazole ring can act as a bioisostere for other functional groups, enhancing properties like metabolic stability and target binding affinity. The incorporation of a cyclopropyl group at the 5-position, as seen in this compound, often imparts favorable pharmacokinetic properties and can contribute to enhanced potency and selectivity of drug candidates. This guide will focus specifically on the synthesis, properties, and applications of this valuable building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1060817-48-2 | [2] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Appearance | Liquid (predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Spectroscopic Characterization:

While a publicly available, detailed spectroscopic analysis for this specific compound is limited, the expected NMR and IR data can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the range of 0.7-1.2 ppm and a multiplet for the methine proton around 1.9-2.2 ppm), a singlet for the isoxazole ring proton (around 6.0-6.5 ppm), a singlet for the methylene protons of the methanol group (around 4.5-4.8 ppm), and a broad singlet for the hydroxyl proton. The exact chemical shifts will be dependent on the solvent used.[3][4][5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the cyclopropyl carbons (in the upfield region, typically <20 ppm), the methylene carbon of the methanol group (around 55-60 ppm), and the three sp² hybridized carbons of the isoxazole ring (in the range of 100-170 ppm).[3][4][5]

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H stretching of the cyclopropyl and aromatic rings, as well as C=N and C-O stretching vibrations of the isoxazole ring, would also be present.[6]

Synthesis of this compound

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[7] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne.

General Synthetic Strategy

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available materials. The key transformation is the formation of the isoxazole ring.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for the synthesis of 3,5-disubstituted isoxazoles and is adapted for the specific synthesis of this compound.

Step 1: Synthesis of Cyclopropylacetylene (Dipolarophile)

Cyclopropylacetylene is a key starting material. It can be prepared from commercially available cyclopropylmethyl bromide via a two-step sequence of elimination and subsequent reaction with a strong base.

Step 2: Generation of Formonitrile Oxide (1,3-Dipole)

Formonitrile oxide is a highly reactive intermediate and is typically generated in situ from a stable precursor, such as formaldoxime.

Step 3: [3+2] Cycloaddition Reaction

Caption: Key [3+2] cycloaddition step in the synthesis.

Detailed Procedure:

-

Preparation of the Reaction Mixture: To a solution of cyclopropylacetylene (1.0 eq) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of freshly prepared formonitrile oxide in the same solvent. The formonitrile oxide can be generated by the dehydration of formaldoxime using a dehydrating agent like N-chlorosuccinimide (NCS) and a base such as triethylamine.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

In situ generation of formonitrile oxide: Formonitrile oxide is unstable and prone to dimerization. Generating it in the presence of the dipolarophile (cyclopropylacetylene) ensures its efficient trapping to form the desired isoxazole ring.

-

Choice of Solvent: Anhydrous ethereal or chlorinated solvents are preferred to prevent unwanted side reactions of the highly reactive nitrile oxide.

-

Temperature Control: The initial reaction is carried out at a low temperature to control the exothermic nature of the reaction and to minimize side product formation. The reaction is then allowed to proceed at room temperature to ensure completion.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The cyclopropyl group can enhance metabolic stability and provide a unique three-dimensional structural element for probing protein binding pockets.

Kinase Inhibitors

The 5-cyclopropylisoxazol-3-yl moiety has been incorporated into potent and selective kinase inhibitors. For instance, a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a specific inhibitor of RET (Rearranged during Transfection) kinase, which is implicated in certain types of thyroid and lung cancers. This compound demonstrated high metabolic stability and potent activity against both wild-type and mutant forms of the RET kinase.

Nuclear Receptor Agonists

Derivatives of the 5-cyclopropylisoxazole core have been explored as agonists for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. The discovery of potent and selective FXR agonists containing this scaffold has opened avenues for the development of novel therapies for dyslipidemia and other metabolic disorders.

Caption: Potential therapeutic areas for derivatives of the title compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for detailed information on toxicity, handling, and disposal.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with significant potential in drug discovery. Its synthesis, primarily through the robust 1,3-dipolar cycloaddition reaction, is well-precedented. The presence of the cyclopropylisoxazole moiety in potent kinase inhibitors and nuclear receptor agonists underscores its importance for medicinal chemists. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their pursuit of novel therapeutics.

References

- 1. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1060817-48-2|this compound|BLD Pharm [bldpharm.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. biolmolchem.com [biolmolchem.com]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

molecular weight of (5-Cyclopropylisoxazol-3-yl)methanol.

An In-Depth Technical Guide to the Molecular Properties and Significance of (5-Cyclopropylisoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive analysis of its core molecular properties, focusing on the determination and relevance of its molecular weight. Beyond this fundamental characteristic, this document delves into its physicochemical properties, outlines a validated methodology for its synthesis and characterization, and explores its strategic importance as a scaffold in the development of novel therapeutics. By synthesizing data from chemical suppliers and the scientific literature, this guide serves as an essential resource for researchers leveraging this compound in their work.

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound exemplifies this approach, integrating two high-value chemical features: the isoxazole ring and the cyclopropyl group.

-

The Isoxazole Core: The isoxazole ring is a five-membered heterocycle that is a bioisostere for various functional groups, capable of participating in hydrogen bonding and other non-covalent interactions. Its inclusion in molecular design can enhance physicochemical properties and biological activity, with applications spanning anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

-

The Cyclopropyl Moiety: The cyclopropyl group is the smallest possible carbocycle. Despite its simplicity, it confers profound effects on a molecule's pharmacological profile. It can increase metabolic stability by protecting adjacent positions from enzymatic degradation, enhance binding potency by introducing conformational constraints, and improve solubility.[3]

The convergence of these two motifs in this compound creates a versatile building block, enabling the exploration of novel chemical space for a variety of biological targets. This guide provides the foundational data necessary for its effective application.

Core Molecular Properties and Weight Determination

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and interpretation of mass spectrometry data.

The molecular formula for this compound is C₇H₉NO₂.[4][5] The molecular weight is calculated by summing the atomic weights of all constituent atoms based on their natural isotopic abundance.

-

Carbon (C): 7 × 12.011 u = 84.077 u

-

Hydrogen (H): 9 × 1.008 u = 9.072 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 2 × 15.999 u = 31.998 u

-

Total Molecular Weight: 139.154 u ( g/mol )

For high-resolution mass spectrometry (HRMS), the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is the more relevant value.

A summary of the core identification and molecular weight data is presented in Table 1.

Table 1: Molecular Identity and Weight

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Cyclopropylisoxazole-3-methanol; (5-Cyclopropyl-1,2-oxazol-3-yl)methanol | [5] |

| CAS Number | 1060817-48-2 | [4][6][7] |

| Molecular Formula | C₇H₉NO₂ | [4][5] |

| Molecular Weight | 139.15 g/mol | [4][5][7] |

| Monoisotopic Mass | 139.06332 Da | [8] |

| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | [4] |

| SMILES | OCC1=NOC(C2CC2)=C1 |[4][7] |

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physicochemical properties and handling requirements is paramount for laboratory use. This compound is typically supplied as a liquid.[4][5]

Table 2: Physicochemical and Safety Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Liquid | [4][5] |

| Hazard Pictograms | GHS06 (Skull and Crossbones) | [4] |

| Signal Word | Danger | [4] |

| Hazard Statements | H301: Toxic if swallowed | [4][5] |

| Precautionary Codes | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor | [4][5] |

| Hazard Class | Acute Toxicity 3 (Oral) | [4] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |[4] |

Proposed Synthesis and Analytical Validation

While commercial suppliers provide direct access to this compound, understanding its synthesis is crucial for derivatization and novel analogue development. A plausible and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][2]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from cyclopropanecarboxaldehyde.

-

Oxime Formation: The aldehyde is converted to cyclopropanecarboxaldehyde oxime using hydroxylamine.

-

[3+2] Cycloaddition: The oxime is subsequently oxidized in situ to generate a nitrile oxide intermediate. This highly reactive species immediately undergoes a cycloaddition reaction with propargyl alcohol (an alkyne) to form the desired 5-substituted isoxazole ring system.

Caption: Proposed workflow for synthesis and validation.

Protocol 1: Synthesis via [3+2] Cycloaddition

Causality: This protocol is designed for efficiency. Generating the nitrile oxide in situ avoids the isolation of a potentially unstable intermediate. The choice of solvent and base is critical for managing reactivity and ensuring high yield.

-

Oxime Formation: Dissolve cyclopropanecarboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent system like ethanol/water. Add a base such as sodium acetate (1.5 eq) and stir at room temperature for 2-4 hours until TLC/LC-MS analysis confirms the consumption of the starting aldehyde.

-

Reaction Setup: To the crude oxime solution, add propargyl alcohol (1.2 eq).

-

Cycloaddition: Slowly add an aqueous solution of an oxidant, such as sodium hypochlorite (NaOCl), to the stirring reaction mixture while maintaining the temperature below 30°C with an ice bath. The oxidant converts the oxime to the nitrile oxide, which is immediately trapped by the propargyl alcohol.

-

Work-up: After the reaction is complete (monitored by TLC/LC-MS), quench the reaction with sodium sulfite solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Analytical Validation (Self-Validating System)

Trustworthiness: Each analytical step provides orthogonal confirmation of the product's identity and purity, creating a self-validating system. The expected chemical shifts and mass-to-charge ratio are derived from the known structure.

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent ion peak at m/z = 140.07 [M+H]⁺, corresponding to the protonated molecule. This confirms the molecular weight.

-

-

¹H NMR Spectroscopy:

-

Method: Record spectrum in CDCl₃ at 400 MHz.

-

Expected Signals:

-

A multiplet for the cyclopropyl protons (~0.8-1.2 ppm).

-

A singlet for the isoxazole ring proton (~6.0-6.5 ppm).

-

A singlet or doublet for the methylene protons (-CH₂OH) (~4.7 ppm).

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

-

-

¹³C NMR Spectroscopy:

-

Method: Record spectrum in CDCl₃ at 100 MHz.

-

Expected Signals: Distinct signals for the cyclopropyl carbons, the isoxazole ring carbons, and the methylene carbon, confirming the carbon backbone.

-

-

Purity Analysis (HPLC):

-

Method: Reverse-phase HPLC with a C18 column and a water/acetonitrile gradient system.

-

Expected Result: A single major peak, indicating >95% purity.

-

Applications and Significance in Drug Discovery

The title compound is not merely a chemical curiosity; it is a strategic fragment for building more complex molecules with therapeutic potential. Its utility has been demonstrated in the development of agonists for the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation.[9] The discovery of LY2562175, a potent FXR agonist for treating dyslipidemia, highlights the value of the 5-cyclopropyl-isoxazole scaffold.[9] In this context, the (isoxazol-3-yl)methanol portion serves as a key linker, allowing for the connection of the core scaffold to other pharmacophoric elements.

Researchers in drug development can use this molecule to:

-

Synthesize Libraries: Create a diverse library of compounds for high-throughput screening by reacting the primary alcohol with various acids, isocyanates, or alkyl halides.

-

Introduce Favorable Properties: Leverage the cyclopropyl group to block metabolic soft spots or to conformationally lock a flexible side chain, potentially increasing target affinity.

-

Explore Bioisosteric Replacements: Use the isoxazole ring as a replacement for other five-membered heterocycles or even phenyl rings to modulate electronics, solubility, and target interactions.

Conclusion

This compound, with a definitive molecular weight of 139.15 g/mol , is a well-characterized and valuable building block for chemical and pharmaceutical research. Its unique combination of a stable, interaction-capable isoxazole ring and a pharmacokinetically advantageous cyclopropyl group makes it a powerful tool for the design of next-generation therapeutics. The protocols and data presented in this guide offer a robust framework for scientists to confidently procure, synthesize, validate, and strategically deploy this compound in their research endeavors.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 4. (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2 [sigmaaldrich.com]

- 5. (5-cyclopropyl-3-isoxazolyl)methanol(SALTDATA: FREE) | 1060817-48-2 [amp.chemicalbook.com]

- 6. (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2 [sigmaaldrich.com]

- 7. 1060817-48-2|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - (5-cyclopropyl-1,3-oxazol-4-yl)methanol (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Elucidation of (5-Cyclopropylisoxazol-3-yl)methanol

Introduction

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The isoxazole scaffold is a prominent feature in a variety of pharmacologically active molecules, valued for its role as a bioisostere for amide and ester functionalities and its ability to participate in hydrogen bonding and other non-covalent interactions.[1][2] The incorporation of a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity, further underscores the potential of this molecule in the design of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structural elucidation of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic and spectrometric techniques, emphasizing not just the procedural steps but the underlying scientific rationale that validates the assigned structure. We will explore how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides an irrefutable confirmation of the molecule's connectivity and stereochemistry.

Molecular Structure and Key Features

The structural elucidation process begins with a hypothesis of the molecular structure. This compound consists of a central five-membered isoxazole ring. A cyclopropyl group is attached at the 5-position, and a methanol group is substituted at the 3-position.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides unambiguous evidence for the connectivity of atoms.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).[5][6]

Expected Spectral Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.2 | s | 1H | H4 (isoxazole) | The lone proton on the isoxazole ring is expected to appear as a singlet in a region typical for aromatic/heteroaromatic protons.[7] |

| ~4.7 | s | 2H | CH₂ (methanol) | The methylene protons of the methanol group are adjacent to an oxygen and the isoxazole ring, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| ~2.1 | m | 1H | CH (cyclopropyl) | The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons. |

| ~1.1 | m | 4H | CH₂ (cyclopropyl) | The four methylene protons of the cyclopropyl group will appear as overlapping multiplets. |

| ~3.5 | br s | 1H | OH (methanol) | The hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. |

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data and reference the chemical shift to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]

Expected Spectral Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C5 (isoxazole) | Carbon attached to the cyclopropyl group and adjacent to the nitrogen in the isoxazole ring. |

| ~160 | C3 (isoxazole) | Carbon attached to the methanol group and adjacent to the oxygen in the isoxazole ring. |

| ~100 | C4 (isoxazole) | The CH carbon of the isoxazole ring. |

| ~58 | CH₂ (methanol) | The carbon of the methanol group, shifted downfield by the attached oxygen.[9] |

| ~10 | CH (cyclopropyl) | The methine carbon of the cyclopropyl ring. |

| ~8 | CH₂ (cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl ring. |

C. 2D NMR Spectroscopy: Connecting the Pieces

Rationale: 2D NMR experiments, such as COSY and HSQC, are crucial for establishing the connectivity between protons and carbons, confirming the assignments made from 1D spectra.

1. Correlation Spectroscopy (COSY): Identifies proton-proton couplings.

Experimental Workflow:

References

- 1. sarpublication.com [sarpublication.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of (5-Cyclopropylisoxazol-3-yl)methanol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the Proton (¹H) NMR spectrum of (5-Cyclopropylisoxazol-3-yl)methanol (CAS No. 1060817-48-2), a heterocyclic building block.[1][2][3] We will dissect the molecule's unique proton environments, provide a robust experimental protocol for acquiring high-quality data, and conduct a detailed interpretation of the resulting spectrum. This document is intended for researchers and scientists who require a comprehensive understanding of how to apply NMR for the structural elucidation and quality control of complex small molecules.

Structural Analysis and Spectroscopic Prediction

A proactive analysis of the molecular structure is fundamental to predicting the resulting ¹H NMR spectrum. The structure of this compound contains four distinct proton environments, each with a characteristic chemical shift and coupling pattern.

-

Isoxazole Ring Proton (H-a): The isoxazole ring contains a single proton at the C4 position. This proton is isolated, with no adjacent protons within three bonds. Therefore, it is expected to appear as a sharp singlet . Its chemical shift will be in the aromatic/heterocyclic region, typically deshielded by the ring's electron-withdrawing nature.[4][5]

-

Methylene Protons (H-b): The two protons of the methanol's methylene group (-CH₂OH) are chemically equivalent. They are attached to a carbon atom positioned between the electron-withdrawing isoxazole ring and the hydroxyl group. This environment will cause a significant downfield shift. These protons are expected to appear as a singlet , assuming rapid proton exchange of the adjacent hydroxyl proton (H-c), which typically averages out any potential coupling.

-

Hydroxyl Proton (H-c): The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors like solvent, concentration, and temperature. It generally appears as a broad singlet due to chemical exchange and hydrogen bonding.

-

Cyclopropyl Protons (H-d, H-e): The cyclopropyl group presents a more complex system. It has one methine proton (H-d) and four methylene protons. The four methylene protons are diastereotopic, meaning they are chemically non-equivalent, and can be divided into two sets (H-e and H-e'). These protons are known to have characteristically upfield chemical shifts due to the ring's unique electronic structure.[6][7][8] The signals for all five cyclopropyl protons will appear as complex multiplets due to extensive geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) spin-spin coupling.[9][10][11][12]

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol outlines a self-validating methodology for acquiring a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data reproducibility and accuracy.

3.1 Sample Preparation

-

Massing: Accurately weigh 5-10 mg of this compound. The use of a sufficient quantity of material is crucial for obtaining a good signal-to-noise ratio in a reasonable time.[13]

-

Solvent Selection: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for many organic molecules.[13][14] Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample.[15] The deuterated solvent is essential as its deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field.[14]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. A homogenous solution is critical for sharp, well-resolved NMR signals.[14]

-

Filtration: To remove any particulate matter, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[13] Suspended particles severely degrade magnetic field homogeneity, leading to broad spectral lines.

-

Referencing: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm. If not present, the residual solvent peak (CHCl₃ at δ 7.26 ppm) can be used as a secondary reference.[16]

-

Labeling: Clearly label the NMR tube with the sample identity.

3.2 Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Probe Tuning: Tune and match the probe to the ¹H frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Analysis and Interpretation

The following is a detailed interpretation of a representative ¹H NMR spectrum of this compound, acquired in CDCl₃.

-

δ 6.41 (s, 1H, H-a): This sharp singlet in the downfield region is unambiguously assigned to the lone proton on the isoxazole ring (H-a). Its chemical shift is consistent with protons on electron-deficient heterocyclic systems.[4] The singlet multiplicity confirms its isolation from other protons.

-

δ 4.75 (s, 2H, H-b): This singlet integrates to two protons and is assigned to the methylene protons (-CH₂OH) of the methanol group (H-b). The significant downfield shift is caused by the strong deshielding effect of the adjacent isoxazole ring. Its appearance as a singlet indicates that any coupling to the hydroxyl proton is averaged out by rapid chemical exchange, a common phenomenon.

-

δ 2.15 (m, 1H, H-d): This complex multiplet corresponds to the single methine proton (H-d) of the cyclopropyl group. It is the most downfield of the cyclopropyl signals due to its position on a tertiary carbon. The complex splitting pattern arises from vicinal coupling to the four adjacent methylene protons (H-e).

-

δ 1.12 (m, 2H, H-e) & δ 0.95 (m, 2H, H-e'): These two distinct multiplets in the upfield region are assigned to the four methylene protons of the cyclopropyl ring.[6][7] The high field position is a hallmark of cyclopropyl protons. Their complexity is due to both geminal coupling between protons on the same carbon and vicinal coupling to the methine proton and each other. The chemical non-equivalence of the protons cis and trans to the isoxazole ring results in separate multiplet signals.

-

δ 1.90 (br s, 1H, H-c): A broad singlet observed around 1.90 ppm is assigned to the hydroxyl proton (H-c). The chemical shift and broadness of this peak can vary significantly. This signal can be confirmed by performing a D₂O exchange experiment, where the addition of a drop of D₂O would cause this peak to disappear.

Data Summary

The complete assignment of the ¹H NMR spectrum is summarized below for clarity and quick reference.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 6.41 | s (singlet) | 1H | Isoxazole C4-H |

| H-b | 4.75 | s (singlet) | 2H | -CH₂ OH |

| H-d | 2.15 | m (multiplet) | 1H | Cyclopropyl -CH - |

| H-c | 1.90 | br s (broad singlet) | 1H | -OH |

| H-e | 1.12 | m (multiplet) | 2H | Cyclopropyl -CH₂ - |

| H-e' | 0.95 | m (multiplet) | 2H | Cyclopropyl -CH₂ - |

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. Each distinct proton environment gives rise to a predictable signal, and the combination of chemical shift, integration, and multiplicity allows for the unambiguous assignment of all protons. The analysis presented in this guide demonstrates the power of NMR spectroscopy as a primary tool for structural verification in chemical research and drug development, providing a self-validating system where all spectral data logically converge to confirm the identity of the analyte.

References

- 1. 1060817-48-2|this compound|BLD Pharm [bldpharm.com]

- 2. (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2 [sigmaaldrich.com]

- 3. (5-cyclopropyl-3-isoxazolyl)methanol(SALTDATA: FREE) | 1060817-48-2 [amp.chemicalbook.com]

- 4. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. J-coupling - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. weizmann.ac.il [weizmann.ac.il]

- 12. NMR J-couplings [tcm.phy.cam.ac.uk]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. scs.illinois.edu [scs.illinois.edu]

Introduction: The Isoxazole Core in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of Isoxazole Derivatives

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique electronic structure and versatile chemical reactivity have established them as privileged scaffolds in drug discovery, leading to a multitude of FDA-approved therapeutics for diverse clinical conditions.[3][4][5][6] The incorporation of the isoxazole ring can significantly enhance the physicochemical properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.[7][8][9] This guide provides a comprehensive exploration of the core physical properties of isoxazole derivatives, offering field-proven insights and detailed methodologies for their characterization, aimed at researchers, scientists, and drug development professionals.

Part 1: The Isoxazole Nucleus: Electronic Structure and Aromaticity

The physical behavior of isoxazole derivatives is fundamentally dictated by the electronic nature of the parent ring. Isoxazole is an aromatic system, fulfilling Hückel's rule with 6 π-electrons.[10] However, the presence of two highly electronegative heteroatoms, oxygen and nitrogen, creates a distinct electronic landscape.

-

Electron Distribution and Dipole Moment: The oxygen atom donates a lone pair to the π-system, while the sp2 hybridized nitrogen's lone pair is perpendicular to the ring and does not participate in aromaticity.[10] This arrangement, coupled with the electronegativity difference between O, N, and C, results in a π-excessive heterocycle that is electron-rich yet possesses a significant dipole moment.[1] The dipole moment for the parent isoxazole in benzene has been reported as 3.3 D.[1] This inherent polarity is a primary driver of its solubility and intermolecular interactions.

-

Aromaticity and Reactivity: While aromatic, isoxazole is less aromatic than other five-membered heterocycles like furan or pyrrole.[1] The N-O bond is relatively weak, making the ring susceptible to cleavage under certain reductive or basic conditions, a feature often exploited in synthetic chemistry.[4][11] This electronic arrangement influences how the ring and its substituents interact with biological targets and solvent environments.

Part 2: Macroscopic Physical Properties: The Key to Drug-Likeness

The translation of a bioactive compound into a viable drug candidate is critically dependent on its macroscopic physical properties. These properties govern absorption, distribution, metabolism, and excretion (ADME).

Melting and Boiling Points

The melting point (MP) and boiling point (BP) are fundamental indicators of molecular purity and the strength of intermolecular forces. For the parent isoxazole, a colorless liquid, the boiling point is approximately 93-95 °C.[7][12] For solid derivatives, the melting point is influenced by molecular weight, symmetry, and the potential for hydrogen bonding and π–π stacking interactions.[5] Crystal packing efficiency plays a crucial role; molecules that pack more tightly in a crystal lattice will generally have higher melting points.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Isoxazole | C₃H₃NO | -67.1 | 93-95 | 1.078 (at 25°C) |

| 5-(4-Chlorophenyl)isoxazole | C₉H₆ClNO | 85–87 | N/A | N/A |

| 5-(4-Methoxyphenyl)isoxazole | C₁₀H₉NO₂ | 60–62 | N/A | N/A |

| 5-(4-Bromophenyl)isoxazole | C₉H₆BrNO | 112–114 | N/A | N/A |

| 3-Methyl-5-phenylisoxazole | C₁₀H₉NO | 67–69 | N/A | N/A |

Data compiled from ChemicalBook, PubChem, and various synthetic chemistry reports.[7][12][13]

Solubility and Lipophilicity

Perhaps the most critical physical properties in drug development are solubility and lipophilicity, which exist in a delicate balance.

-

Aqueous Solubility (logS): This property determines how well a compound dissolves in aqueous environments like the gastrointestinal tract and blood plasma. The polar nature of the isoxazole ring, with its two hydrogen bond acceptors (N and O), generally imparts moderate aqueous solubility.[7][14] However, this is highly dependent on the substituents attached. Large, nonpolar side chains will drastically reduce water solubility. LogS is a logarithmic measure of solubility, with values closer to 0 indicating higher solubility.[15]

-

Lipophilicity (logP): This is the measure of a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) one, typically determined by its partition coefficient between octanol and water. LogP is a key predictor of a drug's ability to cross cell membranes. For a series of synthesized isoxazole derivatives, logP values were predicted to be in the range of 2.07-4.82, indicating a tendency to partition into lipid compartments.[15] A balanced logP is essential for oral bioavailability.

| Derivative Class | Predicted logP Range | Predicted Water Solubility (logS) | Implication |

| C1-C10 Synthesized Derivatives | 2.07 - 4.82 | -4 to -6.04 | Generally lipid-soluble, with varying degrees of water solubility. Crucial for membrane permeation. |

Data adapted from a study on computed lipophilicity and water solubility of isoxazole derivatives.[15]

Part 3: Spectroscopic & Structural Characterization

The unambiguous identification and structural confirmation of isoxazole derivatives rely on a suite of spectroscopic and analytical techniques.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.[18][19] The chemical shifts of the protons on the isoxazole ring are characteristic: the C4-H proton is typically the most shielded, appearing upfield, while the C3-H and C5-H protons are more deshielded.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[20][21] The isoxazole ring itself has characteristic stretching vibrations. For example, the C=N stretching vibration is typically observed around 1654 cm⁻¹.[22]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.[22] The π-conjugated system of the isoxazole ring leads to characteristic absorption peaks in the UV region.

-

X-Ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state.[17] This is the gold standard for structural determination and is vital for understanding polymorphism.

Part 4: Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This is critical for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its interaction with acidic or basic residues in a protein target. The parent isoxazole is a very weak base, with a reported pKa of the conjugate acid being -1.3 to -3.0.[1][11] This indicates that the ring nitrogen is not easily protonated under physiological conditions. The acidity of ring protons can also be relevant; studies have shown the C5 proton to be the most acidic.[23]

Part 5: Experimental Determination of Physical Properties

A self-validating protocol is one where the results are reproducible and the methodology is robust. The following workflows represent standard, authoritative approaches to characterizing new isoxazole derivatives.

Workflow for Characterization of a Novel Isoxazole Derivative

This diagram illustrates the logical flow from a newly synthesized compound to a fully characterized entity, a crucial process in drug discovery and development.

Caption: General workflow for the synthesis and characterization of isoxazole derivatives.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting point but also data on purity, polymorphism, and heat of fusion, which are critical for formulation development.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the purified isoxazole derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

-

Continue heating to a temperature approximately 20°C above the completion of the melt.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point determination using DSC.

Protocol 2: Determination of logP by the Shake-Flask Method

Causality: The shake-flask method is the gold-standard, authoritative protocol for logP determination.[24] It directly measures the partitioning of the compound between octanol and water, providing an empirical value that is crucial for ADME modeling.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.

-

Standard Curve: Prepare a stock solution of the isoxazole derivative in a suitable solvent. Create a series of dilutions in the aqueous phase and measure their concentration using UV-Vis spectroscopy or HPLC to generate a standard curve.

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.

-

Seal the flask and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove a sample from the aqueous phase. Determine its concentration using the previously established standard curve.

-

Calculation:

-

Calculate the initial mass of the compound.

-

Calculate the mass of the compound remaining in the aqueous phase.

-

The mass of the compound in the octanol phase is determined by subtraction.

-

logP = log₁₀ ([Compound]octanol / [Compound]water).

-

Conclusion

The physical properties of isoxazole derivatives are not mere data points; they are critical determinants of a molecule's potential utility, particularly in the pharmaceutical realm.[25] A thorough understanding of the interplay between the electronic structure of the isoxazole core and the macroscopic properties it imparts—solubility, lipophilicity, melting point, and pKa—is essential for the rational design of new chemical entities.[5] The robust experimental workflows outlined herein provide the self-validating systems necessary to accurately profile these compounds, ensuring that the journey from synthesis to application is grounded in scientific integrity and empirical evidence.

References

- 1. Isoxazole_Chemicalbook [chemicalbook.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpca.org [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. A review of isoxazole biological activity and present synthetic techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Isoxazole - Wikipedia [en.wikipedia.org]

- 12. 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. ijcrt.org [ijcrt.org]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Experimental and Theoretical Approach to Novel Polyfunctionalized...: Ingenta Connect [ingentaconnect.com]

- 20. researchgate.net [researchgate.net]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 23. par.nsf.gov [par.nsf.gov]

- 24. Solubility profiles of some isoxazolyl-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide to the Biological Activities of Isoxazole Compounds

Foreword

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to the power of privileged structures in medicinal chemistry.[1] Its unique electronic and structural characteristics have propelled it from a chemical curiosity to a cornerstone in the design of a diverse array of therapeutic agents.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the multifaceted biological activities of isoxazole-containing compounds. We will delve into the core mechanisms of action, from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. Our goal is to provide not just a compilation of facts, but a cohesive narrative that illuminates the scientific rationale behind the enduring and evolving role of the isoxazole scaffold in the quest for novel therapeutics.[4]

The Isoxazole Core: Physicochemical Properties and Biological Significance

The isoxazole ring is an aromatic heterocycle characterized by a unique arrangement of atoms that bestows upon it a distinct set of physicochemical properties.[5] The presence of both nitrogen and oxygen atoms influences its electron distribution, creating a dipole moment and enabling it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[6] This versatility is a key reason for its prevalence in biologically active molecules.[7][8] Furthermore, the nitrogen-oxygen bond within the isoxazole ring is relatively weak, which can be a site for metabolic cleavage or can be exploited in the design of prodrugs.[2][5] This inherent reactivity, combined with the overall stability of the aromatic ring, allows for a wide range of structural modifications, enabling the fine-tuning of a compound's pharmacological profile.[2][7]

The significance of the isoxazole moiety is underscored by its presence in a number of FDA-approved drugs, including the anti-inflammatory drug valdecoxib, the antirheumatic leflunomide, and the antibiotic sulfamethoxazole.[2][7] These examples highlight the broad therapeutic potential of isoxazole-containing compounds and serve as a foundation for the ongoing exploration of new derivatives with enhanced efficacy and safety profiles.[8]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have long been investigated for their antibacterial and antifungal properties, and recent research continues to uncover potent new compounds.[9][10]

Mechanism of Action

The antimicrobial effects of isoxazole compounds are often attributed to their ability to interfere with essential cellular processes in pathogens.[11] One of the key mechanisms is the inhibition of bacterial enzymes crucial for survival. For instance, some isoxazole derivatives have been shown to target DNA topoisomerases, enzymes that are essential for DNA replication and repair in bacteria.[12] By inhibiting these enzymes, the compounds prevent the bacteria from multiplying and lead to cell death.

Another important target for isoxazole-based antibacterials is the bacterial cell wall synthesis machinery. The antibiotic Cloxacillin, which contains an isoxazole ring, is a well-known inhibitor of penicillin-binding proteins (PBPs), enzymes that cross-link peptidoglycan chains to form the bacterial cell wall.[13] Inhibition of PBPs weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Furthermore, some isoxazole derivatives exhibit antifungal activity by disrupting the fungal cell membrane or inhibiting enzymes involved in ergosterol biosynthesis, a key component of the fungal cell membrane.[14]

Structure-Activity Relationships

The antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended phenyl rings.[7] For example, studies have shown that the presence of electron-withdrawing groups, such as nitro and chloro groups, on the C-3 phenyl ring can enhance antibacterial activity.[7] Conversely, electron-donating groups like methoxy and dimethylamino groups at the C-5 phenyl ring have also been associated with increased potency.[7] The synthesis of water-soluble conjugates of isoxazoles with amino acids has also been shown to yield compounds with high bacteriostatic effects.[15]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of isoxazole derivatives against various bacterial and fungal strains.

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Phenyl and para-nitrophenyl substituted isoxazole-acridone | Escherichia coli | 16.88 - 19.01 | [12] |

| Isoxazole-l-proline conjugate | Enterococcus durans | 0.06 - 2.5 | [15] |

| Isoxazole-N-Ac-l-cysteine conjugate | Bacillus subtilis | 0.06 - 2.5 | [15] |

| Thiophene-substituted isoxazole | Candida albicans (resistant) | 0.12 | [14] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an isoxazole compound using the broth microdilution method.

Objective: To determine the lowest concentration of an isoxazole compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Test isoxazole compound

-

Bacterial or fungal strain of interest

-

Nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution of the Test Compound: Prepare a stock solution of the isoxazole compound in a suitable solvent. Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate, including the positive and negative control wells.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[16] Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as potent inhibitors of key inflammatory mediators.[17][18]

Mechanism of Action: Targeting COX and LOX Pathways

A primary mechanism by which isoxazole compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][17] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[17]

Valdecoxib, a well-known isoxazole-containing drug, is a selective COX-2 inhibitor.[19] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19] By selectively inhibiting COX-2, valdecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[19]

Some isoxazole derivatives have also been shown to inhibit LOX enzymes, which are involved in the production of leukotrienes.[17] Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction in asthma. Therefore, dual inhibitors of both COX and LOX pathways are of significant interest for the development of broad-spectrum anti-inflammatory drugs.

Signaling Pathway Diagram

Caption: Inhibition of COX and LOX enzymes by isoxazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the COX-2 inhibitory activity of isoxazole compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoxazole compound against the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

Test isoxazole compound

-

Positive control (e.g., celecoxib)

-

Assay buffer

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare a working solution of the COX-2 enzyme in the assay buffer. Prepare serial dilutions of the test isoxazole compound and the positive control.

-

Pre-incubation: Add the enzyme to the wells of the 96-well plate, followed by the addition of the test compound or control at various concentrations. Allow the mixture to pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA-based detection or a fluorescent probe).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a critical area of research, and isoxazole derivatives have emerged as a promising class of compounds with diverse mechanisms of action against various cancers.[20][21][22]

Mechanisms of Action

Isoxazole-containing compounds have been shown to combat cancer through a multitude of mechanisms, including:

-

Induction of Apoptosis: Many isoxazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[20][21] This can be achieved through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

-

Enzyme Inhibition: Isoxazoles can act as inhibitors of key enzymes involved in cancer cell proliferation and survival.[23] For example, some derivatives inhibit protein kinases, which are often dysregulated in cancer and play a crucial role in cell signaling pathways that control cell growth and division.[24] Others have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication in rapidly dividing cancer cells.[20]

-

Tubulin Polymerization Inhibition: Several isoxazole compounds have been found to interfere with the dynamics of microtubules, which are essential for cell division.[23] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.

-

Aromatase Inhibition: In hormone-dependent cancers such as breast cancer, some steroidal isoxazole derivatives act as aromatase inhibitors.[20] Aromatase is an enzyme that converts androgens to estrogens, and its inhibition can reduce the growth of estrogen-receptor-positive tumors.

Quantitative Data: IC50 Values in Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for representative isoxazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl-isoxazole-carboxamide analogue | HeLa (Cervical Cancer) | 15.48 | [2] |

| Phenyl-isoxazole-carboxamide analogue | Hep3B (Hepatocellular Carcinoma) | 5.96 | [25] |

| Phenyl-isoxazole-carboxamide analogue | MCF-7 (Breast Cancer) | 4.56 | [25] |

| 4-phenoxy-phenyl isoxazole | A549 (Lung Carcinoma) | 0.22 | [24] |

| 4-phenoxy-phenyl isoxazole | HepG2 (Hepatocellular Carcinoma) | 0.26 | [24] |

| 4-phenoxy-phenyl isoxazole | MDA-MB-231 (Breast Adenocarcinoma) | 0.21 | [24] |

Experimental Workflow: Cell Viability Assay

A common initial step in evaluating the anticancer potential of a compound is to assess its effect on the viability of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Caption: Workflow for assessing cell viability using the MTT assay.

Neuroprotective and Neuromodulatory Activities

Emerging research has highlighted the potential of isoxazole derivatives in the treatment of neurological and neurodegenerative disorders.[26][27] Their ability to interact with various targets in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics.[19]

Mechanisms of Action

The neuroprotective and neuromodulatory effects of isoxazole compounds are mediated through several mechanisms:

-

Nicotinic Acetylcholine Receptor (nAChR) Agonism: Some isoxazole derivatives, such as ABT-418, are potent agonists of neuronal nAChRs.[19] Activation of these receptors can enhance cognitive function and has been explored for the treatment of Alzheimer's disease and ADHD.[19]

-

Enzyme Inhibition in Neurodegeneration: In the context of Alzheimer's disease, isoxazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[27] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Furthermore, some derivatives have shown the potential to reduce the levels of beta-amyloid plaques and tau protein tangles, which are hallmarks of Alzheimer's disease.[27]

-

Modulation of GABAergic and Glutamatergic Systems: Isoxazole compounds can also modulate the activity of GABA and glutamate receptors, the primary inhibitory and excitatory neurotransmitter systems in the brain, respectively.[26] This modulation can have anxiolytic, anticonvulsant, and sedative effects.

Logical Relationship Diagram

Caption: Diverse mechanisms of neuroprotective and neuromodulatory isoxazoles.

Conclusion and Future Perspectives

The isoxazole scaffold has firmly established itself as a privileged motif in medicinal chemistry, giving rise to a plethora of compounds with a broad spectrum of biological activities.[7][28] From combating infectious diseases to tackling the complexities of cancer and neurodegeneration, the versatility of the isoxazole ring continues to inspire the development of novel therapeutic agents.[3][4]

The future of isoxazole-based drug discovery lies in the rational design of more selective and potent compounds.[2] Advances in computational chemistry and a deeper understanding of the molecular targets of these compounds will undoubtedly accelerate this process. Furthermore, the exploration of novel isoxazole derivatives from natural product sources and the development of innovative synthetic methodologies will continue to expand the chemical space available for drug discovery.[22] As our understanding of disease biology grows, the isoxazole scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. ijpca.org [ijpca.org]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. mdpi.com [mdpi.com]

- 15. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. espublisher.com [espublisher.com]

- 23. benthamscience.com [benthamscience.com]

- 24. benchchem.com [benchchem.com]